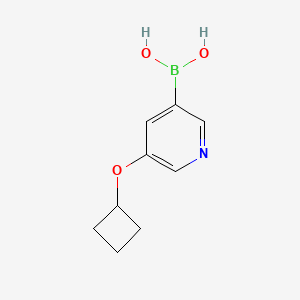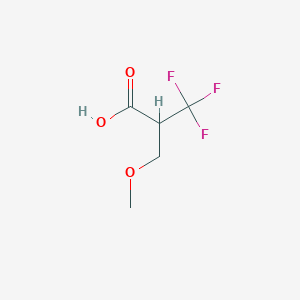![molecular formula C6H14ClN3 B13466319 1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride is a chemical compound known for its unique structure and reactivity. It is a diazirine derivative, which are compounds containing a three-membered ring consisting of one carbon and two nitrogen atoms. This compound is often used in photochemistry and as a photoaffinity label due to its ability to form reactive intermediates upon exposure to light .
Vorbereitungsmethoden
The synthesis of 1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride typically involves multiple steps:
Formation of the diazirine ring: This step involves the reaction of appropriate precursors under specific conditions to form the diazirine ring.
Introduction of the amine group: The amine group is introduced through a substitution reaction, where a suitable amine precursor reacts with the diazirine intermediate.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.
Analyse Chemischer Reaktionen
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride undergoes several types of chemical reactions:
Photolysis: Upon exposure to UV light, the diazirine ring breaks, forming reactive carbene intermediates that can insert into various chemical bonds.
Substitution reactions: The amine group can participate in nucleophilic substitution reactions, where it replaces other functional groups in a molecule.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reactants used.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the study of protein-protein and protein-DNA interactions by forming covalent bonds with target molecules upon light activation.
Medicine: Investigated for its potential use in drug development and as a tool for mapping drug-target interactions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The primary mechanism of action for 1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into various chemical bonds, forming covalent linkages with target molecules. This property makes it a valuable tool for studying molecular interactions and mapping binding sites .
Vergleich Mit ähnlichen Verbindungen
1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride can be compared with other diazirine derivatives:
3-(trifluoromethyl)-3H-diazirine: Known for its high reactivity and stability, often used in similar applications.
3-(phenyl)-3H-diazirine: Another diazirine derivative with different reactivity and binding properties.
3-(methyl)-3H-diazirine: A simpler diazirine compound with distinct chemical properties.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C6H14ClN3 |
|---|---|
Molekulargewicht |
163.65 g/mol |
IUPAC-Name |
[3-(2-methylpropyl)diazirin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H13N3.ClH/c1-5(2)3-6(4-7)8-9-6;/h5H,3-4,7H2,1-2H3;1H |
InChI-Schlüssel |
UBJKMEHPTFYCCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1(N=N1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid](/img/structure/B13466247.png)
![{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)


![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride](/img/structure/B13466268.png)


![2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13466296.png)
![1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13466301.png)

![1-(Methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13466311.png)


